molecular formula C18H17ClN2O2S2 B2716289 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole CAS No. 394236-89-6

4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole

Cat. No. B2716289
CAS RN: 394236-89-6
M. Wt: 392.92
InChI Key: UJCPQNBTUDSUTK-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and proteasome. Physiologically, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole in lab experiments is its potential anticancer properties. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have antifungal properties, which may be useful in the development of new antifungal agents.
However, there are also limitations to using 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole in lab experiments. One limitation is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole. One direction is to further study the mechanism of action of this compound. Understanding how this compound works at the molecular level may lead to the development of more effective anticancer agents.
Another direction is to study the potential use of this compound in combination with other drugs. Combining 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole with other drugs may enhance its anticancer properties and reduce its toxicity.
Finally, future research may focus on the development of new synthetic methods for 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole. Developing new methods may lead to more efficient and cost-effective synthesis of this compound, which may make it more accessible for research and potential therapeutic applications.
Conclusion
In conclusion, 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole that may lead to the development of new and more effective anticancer agents.

Synthesis Methods

4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction of 4-chlorobenzenethiol with 3,5-dimethyl-1-tosyl-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole.

Scientific Research Applications

4-((4-chlorophenyl)thio)-3,5-dimethyl-1-tosyl-1H-pyrazole has been studied for its potential therapeutic applications. It has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential use as a pesticide and as an antifungal agent.

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c1-12-4-10-17(11-5-12)25(22,23)21-14(3)18(13(2)20-21)24-16-8-6-15(19)7-9-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPQNBTUDSUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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